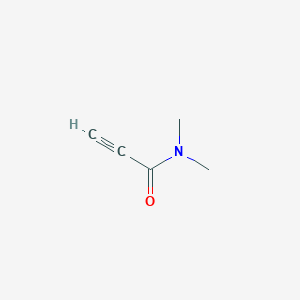![molecular formula C21H20N2O3 B2906832 N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034389-30-3](/img/structure/B2906832.png)
N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community for its potential as a cancer treatment.
Wirkmechanismus
N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide inhibits NAE by binding to the enzyme's active site and preventing the transfer of NEDD8 to its target proteins. This results in the accumulation of NEDD8-conjugated proteins, which can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth in animal models, and sensitize cancer cells to chemotherapy and radiation therapy. N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide is its specificity for NAE, which makes it a useful tool for studying the ubiquitin-proteasome pathway. However, N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide can also inhibit other enzymes that are involved in the regulation of protein degradation, which can complicate data interpretation. Another limitation of N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide. One area of research is the development of more potent and selective NAE inhibitors. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide treatment. Additionally, N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide is being studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, to determine if it can enhance their effectiveness.
Synthesemethoden
The synthesis of N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide involves several steps, including the reaction of 2-bromo-1,1'-biphenyl with 2-methoxyethanol, followed by the reaction of the resulting product with isonicotinamide. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting NAE, N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide can prevent the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)-N-(2-phenylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-13-14-26-20-15-17(11-12-22-20)21(24)23-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRURPDYHDQBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea](/img/structure/B2906749.png)
![5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2906751.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2906752.png)
![4-(Prop-2-enoylamino)-5-thiatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide](/img/structure/B2906753.png)
![1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2906754.png)
![5-benzyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2906755.png)


![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906762.png)




